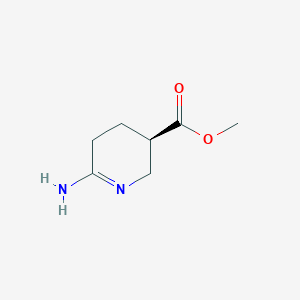
1,2,3,4-Tetrahydro-naphthalene-2,3-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrahydro-naphthalene-2,3-dicarboxylic acid is a chemical compound with the molecular formula C12H12O4 and a molecular weight of 220.22128 g/mol . It is a solid powder that is derived from a naphthalene ring with two adjacent carboxyl groups. This compound is not soluble in water but can dissolve in certain organic solvents .
Méthodes De Préparation
The synthesis of 1,2,3,4-Tetrahydro-naphthalene-2,3-dicarboxylic acid typically involves multiple steps. One common method includes the bromination of N-acetyl-L-lysine in the presence of sodium hydroxide under anaerobic conditions . This multi-step synthesis route ensures the formation of the desired compound with high purity. Industrial production methods may vary, but they generally follow similar synthetic routes to achieve large-scale production.
Analyse Des Réactions Chimiques
1,2,3,4-Tetrahydro-naphthalene-2,3-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield naphthalene derivatives with additional functional groups, while reduction reactions can lead to the formation of more saturated compounds .
Applications De Recherche Scientifique
1,2,3,4-Tetrahydro-naphthalene-2,3-dicarboxylic acid has several scientific research applications. In chemistry, it is used as an intermediate compound for synthesizing other organic molecules . In biology and medicine, it may be utilized in the development of pharmaceuticals and other bioactive compounds. Additionally, this compound has industrial applications, particularly in the synthesis of fine chemicals and materials for liquid crystal displays, medicines, pesticides, spices, and inks .
Mécanisme D'action
The mechanism of action of 1,2,3,4-Tetrahydro-naphthalene-2,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is known that the compound can participate in various biochemical reactions due to its functional groups. These interactions can influence the activity of enzymes and other proteins, leading to specific biological effects .
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrahydro-naphthalene-2,3-dicarboxylic acid can be compared with other similar compounds such as 2,3-Naphthalenedicarboxylic acid and 1,2,3,4-Tetrahydronaphthalene . These compounds share structural similarities but differ in their functional groups and chemical properties. For instance, 2,3-Naphthalenedicarboxylic acid has two carboxyl groups on a naphthalene ring, while 1,2,3,4-Tetrahydronaphthalene lacks the carboxyl groups. The presence of these functional groups in this compound makes it unique and suitable for specific applications in organic synthesis and industrial processes .
Propriétés
Formule moléculaire |
C12H12O4 |
|---|---|
Poids moléculaire |
220.22 g/mol |
Nom IUPAC |
1,2,3,4-tetrahydronaphthalene-2,3-dicarboxylic acid |
InChI |
InChI=1S/C12H12O4/c13-11(14)9-5-7-3-1-2-4-8(7)6-10(9)12(15)16/h1-4,9-10H,5-6H2,(H,13,14)(H,15,16) |
Clé InChI |
PDIYUGFOSZZYOF-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(CC2=CC=CC=C21)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-5,6-dihydrobenzo[c]isoxazol-7(4H)-one](/img/structure/B13091307.png)



![4-[3-(4-Methanethioylphenyl)propanoyl]benzonitrile](/img/structure/B13091330.png)
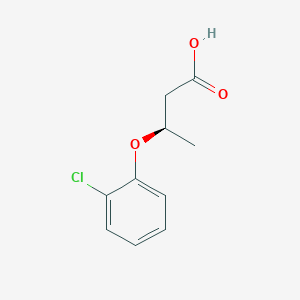
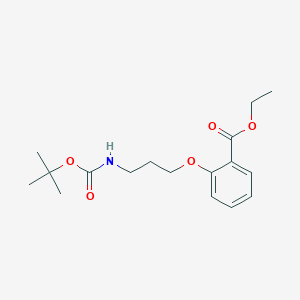

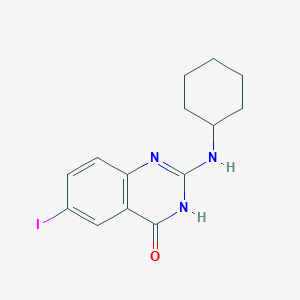
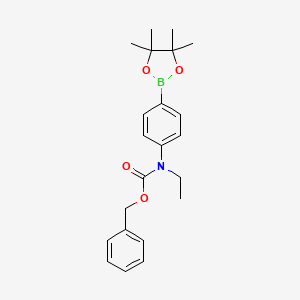
![7-Chloroimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13091371.png)
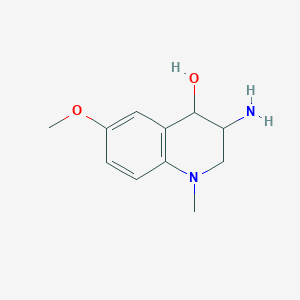
![6-Phenylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13091393.png)
